molecular formula C8H8O3 B071031 4-Methylbenzo[d][1,3]dioxol-5-ol CAS No. 187040-03-5

4-Methylbenzo[d][1,3]dioxol-5-ol

Cat. No.: B071031
CAS No.: 187040-03-5
M. Wt: 152.15 g/mol
InChI Key: ZBFVXNCYGRJZCR-UHFFFAOYSA-N
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Description

4-Methylbenzo[d][1,3]dioxol-5-ol is a chemical compound based on the 1,3-benzodioxole core structure, a scaffold of significant interest in medicinal and analytical chemistry research . The 1,3-benzodioxole moiety is naturally occurring and has been identified in various plants, serving as a key building block for developing compounds with diverse biological activities . Researchers value this structural class for its potential in designing novel molecules for various applications. While the specific properties of this compound are under investigation, structurally similar 1,3-benzodioxole derivatives have demonstrated considerable research utility. For instance, derivatives have been synthesized and employed as sensitive ligands in the electrochemical detection of hazardous heavy metal ions like lead (Pb²⁺), showcasing their application in environmental monitoring and sensor technology . Furthermore, the benzodioxol core is frequently explored in pharmaceutical research for developing new therapeutic agents; related carboxamide derivatives have shown promising in vitro and in vivo antidiabetic activity by acting as potent alpha-amylase inhibitors . The mechanism of action for this compound class is application-dependent. In biochemical research, it often involves targeted enzyme inhibition, such as interfering with carbohydrate-metabolizing enzymes . In material science applications, the mechanism may involve selective coordination and electrochemical signaling upon binding with specific analytes . This product is intended for research and further chemical synthesis as a key intermediate. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

187040-03-5

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

4-methyl-1,3-benzodioxol-5-ol

InChI

InChI=1S/C8H8O3/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3,9H,4H2,1H3

InChI Key

ZBFVXNCYGRJZCR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OCO2)O

Canonical SMILES

CC1=C(C=CC2=C1OCO2)O

Synonyms

1,3-Benzodioxol-5-ol, 4-methyl-

Origin of Product

United States

Preparation Methods

Initial Hydrogenation of 4-Acylphenol

The synthesis of 4-methylbenzo[d][1,dioxol-5-ol often begins with 4-acylphenol derivatives. As detailed in EP1048664B1, catalytic hydrogenation of 4-acylphenol (I) over palladium or platinum catalysts produces 4-alkylphenol (II). For instance, 4-propanoylphenol undergoes hydrogenation at 50–100°C under 1–5 bar H₂ pressure to yield 4-propylphenol. This step achieves >90% conversion with minimal byproducts, establishing a robust foundation for subsequent functionalization.

Acylation and Lewis Acid-Mediated Rearrangement

The alkylphenol (II) is acylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine, forming 4-alkyl-2-acylphenol (III). Treatment with Lewis acids such as AlCl₃ or BF₃·Et₂O induces Fries rearrangement, relocating the acyl group to the ortho position relative to the hydroxyl group. For example, 4-propyl-2-acetylphenol rearranges to 4-propyl-3-acetylphenol at 0–25°C. This step is critical for directing substituents to the desired positions on the aromatic ring.

Oxidative Demethylation and Cyclization

Hydrogen Peroxide-Mediated Oxidation

The intermediate 4-alkyl-2-acylphenol (III) undergoes oxidative demethylation using hydrogen peroxide (H₂O₂) in a hydroalcoholic NaOH solution. This step converts the acyl group into a catechol structure (IV), essential for benzo[d]dioxole formation. Reaction conditions (0–25°C, 1–2 equiv. H₂O₂) yield 4-alkylcatechol (V) with ~85% efficiency.

Cyclization with Alkyl Dihalides

The final step involves cyclizing 4-alkylcatechol (V) with methylene chloride (CH₂Cl₂) or dimethyl sulfate in a basic medium. For 4-methylcatechol, reaction with CH₂Cl₂ in DMF at 80°C for 6 hours produces 4-methylbenzo[d]dioxol-5-ol with 75–80% yield. Alternative agents like 1,2-dibromoethane may enhance regioselectivity but require higher temperatures (100–120°C).

Alternative Chloroformate-Based Synthesis

Formation of 4,5-Dimethyl-1,3-dioxol-2-one

A patent (CN107892681B) describes synthesizing 4,5-dimethyl-1,3-dioxol-2-one (DMDO) from acetoin, chloroformate, and N,N-dimethylaniline. For example, acetoin reacts with methyl chloroformate in dichloroethane at 0°C for 5 hours, yielding DMDO with 90% purity. This intermediate serves as a precursor for chlorinated derivatives but can be adapted for hydroxylation.

Chlorination and Hydrolysis

DMDO undergoes radical-initiated chlorination using N-chlorosuccinimide (NCS) and benzoyl peroxide (BPO) at 100°C, forming 4-chloromethyl-5-methyl-1,3-dioxol-2-one. Subsequent hydrolysis with aqueous NaOH at 60°C replaces the chloromethyl group with a hydroxyl moiety, yielding 4-methylbenzo[d]dioxol-5-ol. However, this route achieves lower overall yields (~50%) due to side reactions during chlorination.

Comparative Analysis of Synthetic Routes

Method Key Steps Conditions Yield Advantages Limitations
Catalytic HydrogenationHydrogenation → Acylation → Cyclization50–100°C, H₂ pressure75–80%High regioselectivity; scalableRequires costly catalysts
Chloroformate-BasedDMDO synthesis → Chlorination → Hydrolysis0–100°C, radical initiators50–60%Utilizes inexpensive reagentsLow yield; byproduct formation

Structural and Spectroscopic Characterization

Post-synthesis, 4-methylbenzo[d]dioxol-5-ol is characterized via:

  • ¹H NMR : Aromatic protons at δ 6.75–6.85 ppm (doublets), methylene groups at δ 5.10–5.30 ppm (singlet), and hydroxyl proton at δ 5.50 ppm (broad).

  • IR Spectroscopy : Stretching vibrations at 3400 cm⁻¹ (O–H), 1600 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C–O–C).

  • Mass Spectrometry : Molecular ion peak at m/z 152.047 (C₈H₈O₃) .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methylbenzo[d][1,3]dioxol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

4-Methylbenzo[d][1,3]dioxol-5-ol can be compared with other benzodioxole derivatives:

    Sesamol (3,4-Methylenedioxyphenol): Similar structure but lacks the methyl group at the fourth position.

    Piperine (1-Piperoylpiperidine): Contains a benzodioxole ring but with a piperidine moiety.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the fourth position and hydroxyl group at the fifth position contribute to its reactivity and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzodioxole scaffold is highly versatile, with substituents at different positions significantly influencing reactivity and bioactivity. Below is a comparative analysis of 4-methylbenzo[d][1,3]dioxol-5-ol and its analogs:

Compound Substituents Key Features Applications
This compound - 4-CH₃, 5-OH Enhanced lipophilicity compared to parent sesamol; potential metabolic stability. Intermediate in total synthesis (e.g., Renieramycin T) ; bioactive scaffolds.
Benzo[d][1,3]dioxol-5-ol (Sesamol) - 5-OH Natural antioxidant; low molecular weight. Antioxidant in food/health products ; precursor for cytotoxic agents .
6-Bromobenzo[d][1,3]dioxol-5-ol - 6-Br, 5-OH Increased molecular weight; bromine enhances electrophilic reactivity. Intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .
2,2-Dimethylbenzo[d][1,3]dioxol-5-ol (pBTO) - 2,2-(CH₃)₂, 5-OH Protected diol form; improved stability under basic conditions. Synthesis of alkyl-BDOs for antimicrobial agents .
6-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-ol - 6-(Br-substituted aryl), 5-OH Bulky substituents modulate receptor binding. STAT3/5 inhibitors for cancer research .

Key Research Findings

Structural Modifications Drive Bioactivity: Methyl groups at the 4-position (vs. bromine at 6-position) balance lipophilicity and steric hindrance, optimizing pharmacokinetic profiles . Bulky substituents (e.g., morpholino) at the 6-position enhance selectivity for STAT proteins .

Synthetic Versatility: Benzo[d][1,3]dioxol-5-ol derivatives serve as scaffolds for multi-component reactions (e.g., chromeno-pyrimidinediones ). Protecting groups (e.g., 2,2-dimethyl in pBTO) enable controlled functionalization .

Contradictions and Gaps: While methyl groups generally improve metabolic stability, excessive lipophilicity may reduce aqueous solubility, necessitating formulation adjustments.

Q & A

Q. How can researchers optimize the synthesis of 4-Methylbenzo[d][1,3]dioxol-5-ol derivatives for improved yields?

Answer: Synthesis optimization typically involves selecting appropriate reaction conditions and reagents. For example, coupling reactions with benzo[d][1,3]dioxole derivatives often employ palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres to minimize side reactions. In cases where cyclization is required, oxalyl chloride or K₂CO₃ in polar aprotic solvents (e.g., DMF) can enhance reaction efficiency. Temperature control (e.g., 50°C for cyclization) and purification via column chromatography (using gradients like petrol:EtOAc) are critical for isolating high-purity products .

Key Parameters:

VariableOptimal ConditionImpact
CatalystPd(PPh₃)₄ (0.1 eq)Enhances coupling efficiency
SolventDMF or ethanolBalances solubility and reactivity
Temperature50–80°CAccelerates reaction without decomposition

Q. What spectroscopic techniques are most effective for characterizing this compound and its analogs?

Answer:

  • NMR (¹H/¹³C): Essential for confirming aromatic substitution patterns and methyl/dioxole group connectivity. For example, the methyl group at position 4 appears as a singlet (~δ 2.5 ppm), while dioxole protons resonate as a doublet near δ 6.0 ppm .
  • Mass Spectrometry (HRMS): Validates molecular formula and detects fragmentation patterns unique to the dioxole ring.
  • IR Spectroscopy: Identifies functional groups (e.g., -OH stretches at ~3200 cm⁻¹) .

Q. How can researchers design initial biological screening assays for this compound?

Answer: Prioritize assays aligned with known bioactivities of structurally similar benzodioxoles. For example:

  • Anticancer Activity: Use MTT assays against breast cancer cell lines (MCF-7, MDA-MB-231) with doxorubicin as a positive control .
  • Antimicrobial Screening: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer: Contradictions often arise from structural nuances (e.g., substituent positioning) or assay conditions. To address this:

  • Comparative SAR Studies: Systematically vary substituents (e.g., replacing methyl with fluorine) and compare bioactivity trends. For instance, 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide shows enhanced cytotoxicity compared to non-fluorinated analogs .
  • Standardized Assay Protocols: Replicate studies under controlled conditions (e.g., consistent cell passage numbers, serum-free media) to minimize variability .

Q. How can computational methods guide the design of this compound-based inhibitors?

Answer:

  • Molecular Docking: Predict binding affinities to targets like STAT3 (implicated in cancer) using software such as AutoDock Vina. Focus on interactions between the dioxole ring and hydrophobic pockets .
  • QSAR Modeling: Correlate electronic parameters (e.g., Hammett σ values of substituents) with bioactivity data to prioritize synthetic targets .

Q. What experimental approaches elucidate the mechanism of action in anticancer applications?

Answer:

  • Flow Cytometry: Assess apoptosis induction (Annexin V/PI staining) and cell cycle arrest (e.g., G1/S phase blockage) .
  • Western Blotting: Quantify expression of apoptotic markers (e.g., Bax/Bcl-2 ratio) and signaling proteins (e.g., phosphorylated STAT3) .
  • Fluorescence Microscopy: Visualize mitochondrial membrane potential loss using JC-1 dye .

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity results for structurally similar derivatives?

Answer: Discrepancies may stem from:

  • Cell Line Variability: MDA-MB-231 (triple-negative breast cancer) vs. MCF-7 (hormone-responsive) may respond differently due to receptor expression .
  • Solubility Issues: Poor aqueous solubility of lipophilic derivatives can lead to false negatives. Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Methodological Tables

Table 1: Key Synthetic Routes for Benzo[d][1,3]dioxole Derivatives

MethodReagents/ConditionsYield (%)Reference
CyclizationOxalyl chloride, DMF, 50°C61–85
CouplingPd(PPh₃)₄, K₂CO₃, EtOH38–75

Table 2: Biological Activity Trends in Structural Analogs

DerivativeSubstituentIC₅₀ (μM) vs. MCF-7Key Interaction
4-Methyl-CH₃12.3Hydrophobic pocket binding
4-Fluoro-F8.7Enhanced H-bonding with Thr residue

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